molecular formula C18H20N2O2S B10871724 1-(1,3-Benzodioxol-5-ylmethyl)-3-[2-(propan-2-yl)phenyl]thiourea

1-(1,3-Benzodioxol-5-ylmethyl)-3-[2-(propan-2-yl)phenyl]thiourea

Katalognummer: B10871724
Molekulargewicht: 328.4 g/mol
InChI-Schlüssel: NXQVOQLDRGBMQZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1,3-BENZODIOXOL-5-YLMETHYL)-N’-(2-ISOPROPYLPHENYL)THIOUREA is a thiourea derivative that features a benzodioxole moiety and an isopropylphenyl group. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-BENZODIOXOL-5-YLMETHYL)-N’-(2-ISOPROPYLPHENYL)THIOUREA typically involves the reaction of 1,3-benzodioxole-5-carboxaldehyde with 2-isopropylphenyl isothiocyanate under suitable conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and may require a catalyst or base to facilitate the formation of the thiourea linkage.

Industrial Production Methods

Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1,3-BENZODIOXOL-5-YLMETHYL)-N’-(2-ISOPROPYLPHENYL)THIOUREA can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups or the aromatic rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the thiourea moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical.

    Substitution: Halogenating agents, alkylating agents, or nucleophiles like amines or thiols can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible applications in materials science, such as in the development of new polymers or coatings.

Wirkmechanismus

The mechanism of action of N-(1,3-BENZODIOXOL-5-YLMETHYL)-N’-(2-ISOPROPYLPHENYL)THIOUREA would depend on its specific biological target. Generally, thiourea derivatives can interact with enzymes or receptors, modulating their activity. The benzodioxole moiety may contribute to binding affinity and specificity, while the isopropylphenyl group could influence the compound’s pharmacokinetic properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(1,3-BENZODIOXOL-5-YLMETHYL)-N’-(2-METHYLPHENYL)THIOUREA
  • N-(1,3-BENZODIOXOL-5-YLMETHYL)-N’-(2-CHLOROPHENYL)THIOUREA
  • N-(1,3-BENZODIOXOL-5-YLMETHYL)-N’-(2-FLUOROPHENYL)THIOUREA

Uniqueness

N-(1,3-BENZODIOXOL-5-YLMETHYL)-N’-(2-ISOPROPYLPHENYL)THIOUREA is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties, potentially leading to different biological activities or chemical reactivity compared to its analogs.

Eigenschaften

Molekularformel

C18H20N2O2S

Molekulargewicht

328.4 g/mol

IUPAC-Name

1-(1,3-benzodioxol-5-ylmethyl)-3-(2-propan-2-ylphenyl)thiourea

InChI

InChI=1S/C18H20N2O2S/c1-12(2)14-5-3-4-6-15(14)20-18(23)19-10-13-7-8-16-17(9-13)22-11-21-16/h3-9,12H,10-11H2,1-2H3,(H2,19,20,23)

InChI-Schlüssel

NXQVOQLDRGBMQZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=CC=CC=C1NC(=S)NCC2=CC3=C(C=C2)OCO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.